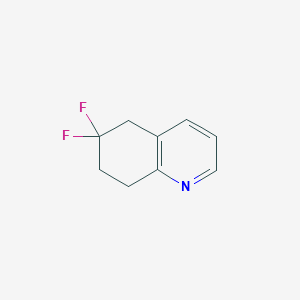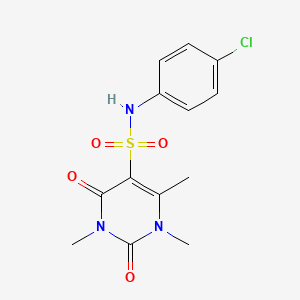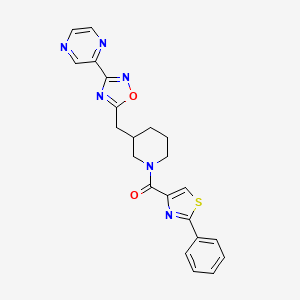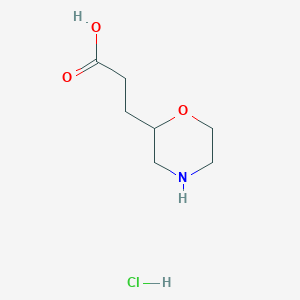
6,6-Difluoro-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-5,6,7,8-tetrahydroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-5,6,7,8-tetrahydroquinoline typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines, including this compound . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,6-Difluoro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Difluoro-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes, including bacterial DNA-gyrase, which is crucial for bacterial DNA replication.
Pathways Involved: By inhibiting DNA-gyrase, the compound disrupts bacterial DNA replication, leading to antibacterial effects.
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Comparison: 6,6-Difluoro-5,6,7,8-tetrahydroquinoline is unique due to its specific fluorination pattern, which enhances its biological activity and provides distinct chemical properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological effects, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
6,6-difluoro-7,8-dihydro-5H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)4-3-8-7(6-9)2-1-5-12-8/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFNVVVDNTKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1N=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2707751.png)



![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)

![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)
